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Compound of Interest

Compound Name:
5-Chloro-2-hydroxy-4-

methoxybenzoic acid

Cat. No.: B8013351

Get Quote

Technical Whitepaper: 5-Chloro-2-hydroxy-4-
methoxybenzoic Acid
CAS Registry Number: 1378866-39-7 Molecular Formula: C₈H₇ClO₄ Molecular Weight: 202.59

g/mol

Executive Summary
5-Chloro-2-hydroxy-4-methoxybenzoic acid is a polysubstituted aromatic building block

belonging to the class of chlorinated salicylates. Structurally, it is characterized by a benzoic

acid core with a hydroxyl group at the ortho position (C2), a methoxy group at the para position

(C4), and a chlorine atom at the C5 position.

Unlike the widely known metoclopramide intermediate (4-amino-5-chloro-2-methoxybenzoic

acid), this compound retains the free phenolic hydroxyl group at C2, preserving its ability to

form intramolecular hydrogen bonds with the carboxyl moiety. This feature makes it a critical

intermediate for synthesizing benzoxazoles, salicylamides, and enzyme inhibitors where the

salicylate pharmacophore is essential.
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Molecular Identity & Physicochemical Profile[1][2][3]
[4][5]
The compound is defined by a specific substitution pattern that dictates its electronic and steric

properties. The presence of the chlorine atom at C5 exerts an electron-withdrawing effect,

modulating the pKa of the phenolic hydroxyl and the carboxylic acid.

Table 1: Physicochemical Properties
Property Value Note

Systematic Name
5-Chloro-2-hydroxy-4-

methoxybenzoic acid
IUPAC nomenclature

CAS Number 1378866-39-7 Primary identifier

Molecular Weight 202.59 Da Average mass

Monoisotopic Mass 202.0033 Da For MS calibration

Appearance Off-white to pale yellow solid Crystalline powder

Predicted pKa (COOH) ~2.6 – 2.8 Acidic due to ortho-OH and Cl

Predicted LogP ~2.3 Moderately lipophilic

H-Bond Donors 2 (COOH, OH)

H-Bond Acceptors 4 (COOH, OH, OMe)

Structural Connectivity Diagram
The following diagram illustrates the functional group connectivity and the electronic directing

effects that govern the molecule's reactivity.
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Benzoic Acid Core

C2: Hydroxyl (-OH)
(H-bond donor)Position 2 (Ortho)

C4: Methoxy (-OCH3)
(Electron Donor)Position 4 (Para)

C5: Chlorine (-Cl)
(Lipophilic/Metabolic blocker)

Position 5 (Meta)

C1: Carboxyl (-COOH)
(Acidic Center)

Position 1

Intramolecular
H-Bond

Click to download full resolution via product page

Figure 1: Functional group map of 5-Chloro-2-hydroxy-4-methoxybenzoic acid showing the

intramolecular hydrogen bond stabilization between the C2-hydroxyl and C1-carboxyl groups.

Synthetic Pathways & Process Chemistry[8]
The synthesis of 5-Chloro-2-hydroxy-4-methoxybenzoic acid is typically achieved via

electrophilic aromatic substitution (chlorination) of the precursor, 4-methoxysalicylic acid (2-

hydroxy-4-methoxybenzoic acid).

Mechanistic Rationale
The starting material, 4-methoxysalicylic acid, contains two strong ortho/para directing groups:

C2-OH: Directs to C3 and C5.

C4-OMe: Directs to C3 and C5.

Regioselectivity Control:

Position 3: This position is sterically crowded, "sandwiched" between the hydroxyl and

methoxy groups.

Position 5: This position is less sterically hindered and is activated by both oxygen donors.
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Result: Chlorination occurs almost exclusively at C5, yielding the target molecule with high

regioselectivity.

Experimental Protocol: Chlorination via NCS
Note: This protocol is adapted from standard chlorination procedures for salicylic acid

derivatives.

Reagents:

Precursor: 2-Hydroxy-4-methoxybenzoic acid (1.0 eq)

Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

Solvent: Acetonitrile (MeCN) or DMF

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) - optional, accelerates reaction.

Step-by-Step Methodology:

Dissolution: Charge a reaction vessel with 2-hydroxy-4-methoxybenzoic acid and MeCN (10

volumes). Stir until fully dissolved.

Activation: Add p-TSA (0.1 eq) and cool the mixture to 0°C to suppress side reactions (over-

chlorination).

Addition: Portion-wise add NCS (1.05 eq) over 30 minutes, maintaining temperature < 5°C.

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc).

Quench & Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue

in water.

Purification: The product often precipitates as a solid. Filter and wash with cold water.

Recrystallize from Ethanol/Water if necessary.
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Start: 2-Hydroxy-4-methoxybenzoic acid
(4-Methoxysalicylic Acid)

Reagents: NCS (1.05 eq), MeCN, p-TSA

Transition State:
Electrophilic attack at C5

 Chlorination

Product: 5-Chloro-2-hydroxy-4-methoxybenzoic acid
(>90% Regioselectivity)

 Elimination of Succinimide

Click to download full resolution via product page

Figure 2: Synthetic workflow for the regioselective chlorination of 4-methoxysalicylic acid.

Structural Characterization (Spectroscopy)[10]
Researchers utilizing this compound must validate its identity using NMR and Mass

Spectrometry. The substitution pattern results in a distinct NMR signature.

1H NMR Interpretation (DMSO-d6, 400 MHz)
The aromatic region is the most diagnostic. Due to the substituents at 1, 2, 4, and 5, only two

aromatic protons remain (at C3 and C6).

Proton H3: Located between OH and OMe. It typically appears as a singlet because the para

coupling to H6 is negligible (~0 Hz).

Proton H6: Located adjacent to the carboxyl group. It appears as a singlet.

Shift Prediction:
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δ ~12.0-13.0 ppm: COOH (Broad singlet).

δ ~10.0-11.0 ppm: Phenolic OH (Singlet, exchangeable).

δ ~7.6-7.8 ppm: Aromatic H6 (Deshielded by COOH).

δ ~6.6-6.8 ppm: Aromatic H3 (Shielded by OH and OMe).

δ ~3.8 ppm: Methoxy (-OCH3) singlet.

Mass Spectrometry (ESI-MS)
Ionization Mode: Negative Mode (ESI-) is preferred due to the carboxylic acid and phenol.

M-H Peak: 201.0 m/z.

Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (201.0 and 203.0) confirms the

presence of a single chlorine atom.

Pharmaceutical Applications
This molecule serves as a specialized scaffold in drug discovery, distinct from the common

metoclopramide intermediates.

Benzoxazole Synthesis: The ortho-hydroxy and ortho-carboxyl relationship allows for

cyclization with amines to form benzoxazoles, a core structure in antimicrobial and

anticancer agents.

Salicylamide Ligands: Coupling the carboxylic acid with amines yields 5-chloro-4-

methoxysalicylamides. These derivatives are investigated as uncouplers of oxidative

phosphorylation and inhibitors of specific kinases where the phenol group mimics ATP-

binding motifs.

Bioisosteres: The 5-chloro-4-methoxy motif is used to tune the lipophilicity and metabolic

stability of salicylic acid drugs, potentially extending half-life by blocking metabolic oxidation

at the C5 position.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/75787
https://www.benchchem.com/product/b8013351/docs#5-chloro-2-hydroxy-4-methoxybenzoic-acid-molecular-structure-and-weight
https://www.benchchem.com/product/b8013351/docs#5-chloro-2-hydroxy-4-methoxybenzoic-acid-molecular-structure-and-weight
https://www.benchchem.com/product/b8013351/docs#5-chloro-2-hydroxy-4-methoxybenzoic-acid-molecular-structure-and-weight
https://www.benchchem.com/product/b8013351/docs#5-chloro-2-hydroxy-4-methoxybenzoic-acid-molecular-structure-and-weight
https://www.benchchem.com/product/b8013351?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8013351?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8013351?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

